4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride
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Overview
Description
4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl chloride group attached to a 4-position of a benzene ring, which is further substituted with a 3,3-dipropyl-ureido group. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride typically involves the following steps:
Preparation of 3,3-Dipropylurea: This can be achieved by reacting dipropylamine with phosgene or an equivalent carbonylating agent under controlled conditions.
Formation of this compound: The 3,3-dipropylurea is then reacted with 4-chlorosulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed
Sulfonamide Derivatives: Formed via nucleophilic substitution.
Sulfonic Acid: Formed via hydrolysis.
Reduced Sulfonamide: Formed via reduction.
Scientific Research Applications
4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride
- 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride
- 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride
Uniqueness
4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The dipropyl groups provide steric hindrance, influencing the compound’s reactivity and stability. Compared to its analogs with different alkyl substitutions, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-(dipropylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-9-16(10-4-2)13(17)15-11-5-7-12(8-6-11)20(14,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMDCHHOSQSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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